molecular formula C17H17N3O3 B11471294 Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate

Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate

Cat. No.: B11471294
M. Wt: 311.33 g/mol
InChI Key: PNPSZLCHHMHOJR-UHFFFAOYSA-N
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Description

METHYL 5-CYANO-6-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-METHYLPYRIDINE-3-CARBOXYLATE is a complex organic compound with a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CYANO-6-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-METHYLPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CYANO-6-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-METHYLPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 5-CYANO-6-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-METHYLPYRIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which METHYL 5-CYANO-6-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-METHYLPYRIDINE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6-AMINO-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-4H-PYRAN-3-CARBOXYLATE
  • METHYL 2-AMINO-4-(4-METHOXYPHENYL)-3-CYANO-6-METHYL-4H-PYRAN-5-CARBOXYLATE

Uniqueness

METHYL 5-CYANO-6-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-METHYLPYRIDINE-3-CARBOXYLATE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

methyl 5-cyano-6-[(3-methoxyphenyl)methylamino]-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C17H17N3O3/c1-11-15(17(21)23-3)8-13(9-18)16(20-11)19-10-12-5-4-6-14(7-12)22-2/h4-8H,10H2,1-3H3,(H,19,20)

InChI Key

PNPSZLCHHMHOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC(=CC=C2)OC)C#N)C(=O)OC

Origin of Product

United States

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